![molecular formula C24H27N5O2S B2848991 N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide CAS No. 1112434-69-1](/img/structure/B2848991.png)
N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide, also known as CX614, is a potent AMPA receptor potentiator that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Radiolabeling and Biological Properties
One of the applications involves the synthesis of fluorinated derivatives of WAY 100635 for radiolabeling. These compounds were evaluated in rats to study their biological properties, comparing their brain and blood clearance rates with other similar compounds (Lang et al., 1999).
Catalytic Aminocarbonylation
Another application is in the field of catalytic aminocarbonylation. Amino acid methyl esters were used as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives (Müller et al., 2005).
Synthesis of Triazin-1-yl Alaninamides
The compound has been used in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds represent a novel category of pseudopeptidic triazines composed of different amino acids (Sañudo et al., 2006).
Synthesis of N-(ferrocenylmethyl)benzene-carboxamide Derivatives
This compound has been involved in the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on certain cancer cell lines. These findings highlight potential applications in medicinal chemistry (Kelly et al., 2007).
Anticonvulsant Enaminones
The chemical structure is similar to anticonvulsant enaminones, suggesting potential applications in neuroscience and pharmacology. The crystal structures of these compounds have been determined, providing insights into their potential therapeutic uses (Kubicki et al., 2000).
Propiedades
IUPAC Name |
3-[1-[(2-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-16(2)14-25-21(30)12-13-28-22(31)19-10-6-7-11-20(19)29-23(28)26-27-24(29)32-15-18-9-5-4-8-17(18)3/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGJVQMSBDLJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)
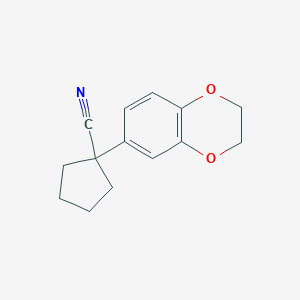
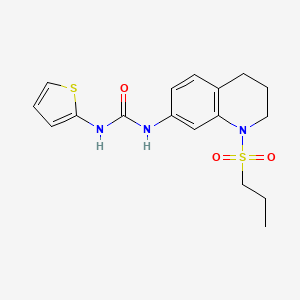
![methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2848913.png)


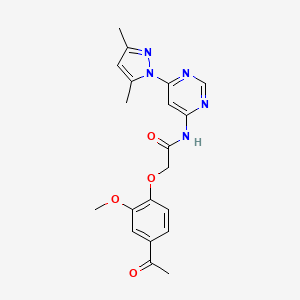
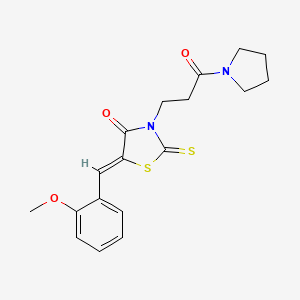
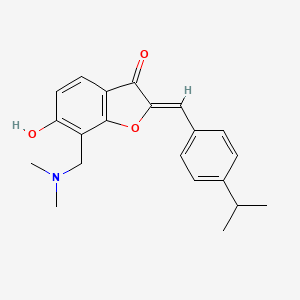
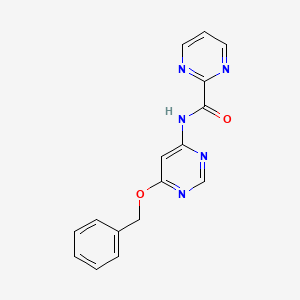
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)


